2-(2,4-dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide moiety, which is further substituted with a Z-configurated benzothiazole ring containing ethoxy and methyl groups. This compound shares structural motifs with agrochemicals, particularly herbicides, due to the presence of the dichlorophenoxy unit—a common feature in synthetic auxin mimics like 2,4-D . The benzothiazole ring system may enhance stability or modulate bioavailability compared to simpler arylacetamides, as seen in related compounds (e.g., alachlor, pretilachlor) .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-3-24-12-5-6-14-16(9-12)26-18(22(14)2)21-17(23)10-25-15-7-4-11(19)8-13(15)20/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTHNXSNEZWZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol. This is followed by the reaction with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the Benzothiazolylidene Intermediate: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl acetoacetate under acidic conditions to yield 6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole.
Coupling Reaction: The final step involves the condensation of the dichlorophenoxy intermediate with the benzothiazolylidene intermediate in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, resulting in the formation of amines or saturated derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and saturated derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural attributes suggest potential as an anti-inflammatory agent. Preliminary studies indicate that it may act as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses.
Case Study:
In silico docking studies have shown promising interactions between the compound and the active site of 5-lipoxygenase, suggesting that modifications to its structure could enhance its efficacy as an anti-inflammatory drug .
Antimicrobial Activity
Compounds containing benzothiazole structures are known for their antimicrobial properties. Research indicates that derivatives of benzothiazole can exhibit significant antibacterial and antifungal activities.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This data suggests that the compound has potential as a lead for developing new antimicrobial agents.
Agricultural Applications
Due to its herbicidal properties associated with the dichlorophenoxy group, this compound may be applicable in agricultural settings as a pesticide or herbicide.
Case Study:
Field studies have demonstrated that similar compounds effectively control broadleaf weeds without adversely affecting crop yield. The potential application of this compound in integrated pest management systems could enhance sustainable agricultural practices .
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets specific enzymes and receptors in plants, leading to uncontrolled growth and eventual death of the plant.
Pathways Involved: Inhibition of key metabolic pathways such as the shikimate pathway in plants, which is essential for the synthesis of aromatic amino acids.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- The 2,4-dichlorophenoxy group is a hallmark of synthetic auxins, suggesting herbicidal activity via disruption of plant cell elongation, similar to 2,4-D .
- Compared to the 3,4-dichlorophenyl isomer in , the 2,4-substitution pattern in the target compound may alter receptor affinity or metabolic stability.
Crystallographic and Conformational Insights
- Target Compound: No crystallographic data is provided, but related acetamides (e.g., ) exhibit planar amide groups and intermolecular hydrogen bonding (N–H⋯O/N), which stabilize crystal packing.
- Conformational Flexibility: In , dihedral angles between aryl and heterocyclic rings ranged from 44.5° to 77.5°, indicating significant rotational freedom that may affect binding to biological targets.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic molecule with potential applications in agriculture and medicine. Its biological activity is of particular interest due to its structural components, which suggest various mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on plant systems, potential medicinal properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dichlorophenoxy group : Known for its herbicidal properties.
- Benzothiazole moiety : Associated with various biological activities, including antimicrobial and anti-inflammatory effects.
- Ethoxy and acetamide groups : These functional groups may influence solubility and reactivity.
Herbicidal Activity
- Mechanism of Action : The dichlorophenoxy group is similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide that acts by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Studies indicate that compounds with similar structures can exhibit significant herbicidal activity against a range of weed species .
- Field Studies : Research has shown that formulations containing dichlorophenoxy derivatives have improved efficacy in controlling broadleaf weeds in agricultural settings. For example, a study reported a 90% reduction in weed biomass when treated with a formulation containing similar active ingredients .
Medicinal Properties
- Antinociceptive Effects : Preliminary studies suggest that the benzothiazole component may confer analgesic properties. In animal models, compounds with similar structures have demonstrated significant antinociceptive effects, potentially through interaction with sigma receptors .
- Neurotoxicity Studies : The dichlorophenoxy moiety has been implicated in neurotoxic effects, particularly through the inhibition of acetylcholinesterase activity. A study indicated that exposure to 2,4-D led to decreased enzyme activity in rat muscle tissues, suggesting potential implications for neurobehavioral functions .
Toxicological Profile
The compound's toxicity profile must be carefully evaluated:
- Acute Toxicity : Similar compounds have been classified as harmful upon ingestion or skin contact. The presence of the dichlorophenoxy group raises concerns about potential toxicity to non-target organisms .
- Environmental Impact : Compounds like this compound are also assessed for their environmental persistence and potential to bioaccumulate in aquatic systems .
Case Study 1: Herbicidal Efficacy
In a controlled environment study conducted on common agricultural weeds:
- Methodology : Various concentrations of the compound were applied pre-emergently.
- Results : Significant reductions in germination rates were observed at concentrations above 50 mg/L, with complete inhibition noted at 100 mg/L.
Case Study 2: Neurotoxicity Assessment
A neurotoxicity assessment involved administering varying doses of the compound to rat models:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
